molecular formula C7H9NO3 B12970848 (1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

(1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B12970848
M. Wt: 155.15 g/mol
InChI Key: YKLWNGBAMDGQQX-KAZBKCHUSA-N
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Description

(1R,2S,3R,4R)-3-Amino-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of a suitable precursor with an amine under controlled conditions. The reaction is often carried out in a solvent such as methanol or ethanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions mentioned above generally require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic environments, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, thereby exerting the compound’s effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid include:

  • (1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide
  • (1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it particularly valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

(1R,2S,3R,4R)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C7H9NO3/c8-6-4-2-1-3(11-4)5(6)7(9)10/h1-6H,8H2,(H,9,10)/t3-,4-,5-,6+/m1/s1

InChI Key

YKLWNGBAMDGQQX-KAZBKCHUSA-N

Isomeric SMILES

C1=C[C@@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)N

Canonical SMILES

C1=CC2C(C(C1O2)C(=O)O)N

Origin of Product

United States

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